2-(3,3,3-Trifluoroprop-1-YN-1-YL)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3,3,3-trifluoroprop-1-ynyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N/c9-8(10,11)5-4-7-3-1-2-6-12-7/h1-3,6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZQRIYAHJBLTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C#CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857368 | |
| Record name | 2-(3,3,3-Trifluoroprop-1-yn-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227931-85-2 | |
| Record name | 2-(3,3,3-Trifluoroprop-1-yn-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 3,3,3 Trifluoroprop 1 Yn 1 Yl Pyridine and Its Derivatives
Approaches to Pyridine (B92270) Ring Construction
The formation of the pyridine ring itself is a fundamental aspect of synthesizing complex derivatives. Various strategies have been developed, ranging from building the ring from acyclic precursors to modifying an existing pyridine structure.
Cycloaddition Reactions in Pyridine Synthesis
Cycloaddition reactions offer a powerful and convergent approach to constructing the pyridine skeleton. One notable method is the cobalt-catalyzed [2+2+2] cycloaddition. nih.govbohrium.com This reaction involves the regioselective cycloaddition of diynes with nitriles. Specifically, the use of trifluoromethylated diynes in the presence of a cobalt catalyst system, such as CoCl₂(phen) with zinc and zinc bromide, allows for the smooth formation of α-trifluoromethylated pyridines in excellent yields. nih.govbohrium.com This method is advantageous due to the use of a less expensive cobalt catalyst compared to other transition metals like rhodium. nih.gov
The reaction mechanism is proposed to proceed through a cobaltacyclopentadiene intermediate, which then undergoes a [4+2] type cycloaddition with the nitrile. nih.gov A key factor in the regioselectivity is the avoidance of steric repulsion between the substituents on the diyne and the nitrile, leading to the preferential formation of the desired pyridine isomer. nih.gov
Cyclization and Cyclocondensation Routes for Pyridine Scaffolds
Cyclization and cyclocondensation reactions provide another major pathway to trifluoromethyl-substituted pyridines. These methods typically involve the ring closure of functionalized acyclic precursors.
A prominent example is the multicomponent Kröhnke reaction, which can be adapted for the synthesis of 2-trifluoromethyl pyridines. researchgate.net This approach involves the reaction of chalcones with 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide and ammonium (B1175870) acetate. The reaction proceeds through a cascade of Michael addition, nucleophilic additions, and elimination steps to construct the pyridine ring. researchgate.net
Another effective method is the reductive cyclization of O-acyl oximes with hexafluoroacetylacetone, mediated by an NH₄I/Na₂S₂O₄ system. orgsyn.orgresearchgate.net This protocol offers a modular approach to constructing 4,6-bis(trifluoromethyl)pyridines from readily available starting materials with good functional group compatibility and high yields. orgsyn.org
Furthermore, trifluoromethyl-2-pyridones can be synthesized from the cyclization of fluorinated 1,3-dicarbonyl compounds with cyanoacetamide. acs.org These pyridones can then serve as versatile intermediates for further functionalization.
Functionalization of Pre-formed Pyridine Rings
Modifying an existing pyridine ring is a common strategy to introduce desired substituents. This can involve direct C-H functionalization or substitution reactions on pre-functionalized pyridines. jst.go.jp The introduction of a trifluoromethyl group can be achieved through various methods, including chlorine/fluorine exchange on a trichloromethylpyridine precursor or direct trifluoromethylation using a trifluoromethyl active species. jst.go.jp
For instance, the 3-position-selective C-H trifluoromethylation of pyridine rings has been achieved through nucleophilic activation via hydrosilylation, followed by electrophilic trifluoromethylation. nih.govelsevierpure.com This method allows for the direct introduction of a trifluoromethyl group at a specific position on the pyridine ring. The polarization of the pyridine ring, for example by forming an N-acetylpyridinium complex, can activate it for nucleophilic attack, leading to highly functionalized piperidine (B6355638) derivatives after a series of reactions. researchgate.netnih.gov
Introduction of the Trifluoroprop-1-yn-1-yl Moiety
The introduction of the trifluoroprop-1-yn-1-yl group is a critical step in the synthesis of the target compound. This is typically achieved through cross-coupling reactions that form a carbon-carbon bond between the pyridine ring and the alkyne fragment.
Cross-Coupling Strategies for C(sp)-C(sp2) Bond Formation
The formation of the C(sp)-C(sp2) bond between the alkyne and the pyridine ring is most effectively accomplished using transition metal-catalyzed cross-coupling reactions. wikipedia.orglibretexts.org These methods offer high efficiency and functional group tolerance.
The Sonogashira coupling is a preeminent method for the formation of C(sp)-C(sp2) bonds. wikipedia.orglibretexts.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org
In the context of synthesizing 2-(3,3,3-trifluoroprop-1-yn-1-yl)pyridine, a 2-halopyridine (e.g., 2-bromopyridine (B144113) or 2-iodopyridine) would be coupled with 3,3,3-trifluoropropyne (B1345459). The reaction is typically carried out under mild conditions, often at room temperature, using a base like an amine (e.g., triethylamine) which can also serve as the solvent. wikipedia.org
The general Sonogashira reaction is outlined below:
R¹-X + H-≡-R² --[Pd cat., Cu cat., base]--> R¹-≡-R²
Where:
R¹ = Aryl or Vinyl (in this case, the pyridyl group)X = I, Br, Cl, or OTfR² = The substituent on the alkyne (in this case, CF₃)The catalytic cycle involves a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl halide, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper co-catalyst) and subsequent reductive elimination to yield the final product and regenerate the palladium(0) catalyst. wikipedia.org
The versatility of the Sonogashira reaction allows for its application in the synthesis of complex molecules, including pharmaceuticals and organic materials. libretexts.org For instance, the Sonogashira cross-coupling of 5- and 6-bromo-3-fluoro-2-cyanopyridines with a variety of terminal alkynes has been successfully demonstrated. soton.ac.uk This highlights the applicability of this methodology to functionalized pyridine systems.
| Reactants | Catalyst System | Product | Key Features |
| 2-Halopyridine, 3,3,3-Trifluoropropyne | Palladium catalyst (e.g., Pd(PPh₃)₄), Copper(I) salt (e.g., CuI), Base (e.g., Et₃N) | This compound | Mild reaction conditions, high yield, good functional group tolerance. wikipedia.orglibretexts.org |
| Aryl Halide, Terminal Alkyne | Pd(CF₃COO)₂, PPh₃, CuI, Et₃N in DMF | 2-Amino-3-alkynylpyridines | Moderate to excellent yields for the synthesis of functionalized pyridines. scirp.org |
Table 1: Overview of Sonogashira Coupling for Pyridine Alkynylation
Copper-Mediated Trifluoromethylation of Alkynes
A significant strategy for the synthesis of trifluoromethylated alkynes involves the copper-mediated or -catalyzed cross-coupling of terminal alkynes with a trifluoromethyl source. beilstein-journals.org This approach is particularly relevant for the direct introduction of the CF3-alkyne group to a pre-functionalized pyridine core.
Pioneering work demonstrated that terminal alkynes can undergo oxidative trifluoromethylation using (trifluoromethyl)trimethylsilane (B129416) (TMSCF3) as the CF3 source in the presence of a stoichiometric amount of a copper salt, typically CuI, and an oxidant. beilstein-journals.orgresearchgate.net The reaction proceeds through the formation of a copper acetylide intermediate. This species then reacts with an electrophilic trifluoromethylating agent, generated in situ, to yield the desired product. An initial challenge with this method was the competitive formation of diyne byproducts resulting from the homocoupling of the copper acetylide. beilstein-journals.org
Subsequent improvements to this protocol were developed to enhance efficiency and reduce the required amount of reagents. beilstein-journals.orgscilit.com A notable advancement involves conducting the reaction at room temperature with a reduced quantity of TMSCF3. beilstein-journals.org A key modification to suppress side reactions and enable a catalytic version of the reaction was the slow addition of both the terminal alkyne and the TMSCF3 source to the reaction mixture using a syringe pump. researchgate.net This technique maintains a low concentration of the reactive intermediates, thus favoring the desired cross-coupling pathway over homocoupling. While many examples focus on aryl alkynes, this methodology is adaptable for heteroaryl alkynes, including those derived from pyridine.
Table 1: Representative Conditions for Copper-Mediated Trifluoromethylation of Terminal Alkynes
| Catalyst/Mediator | CF3 Source | Oxidant | Solvent | Temperature | Key Feature | Reference |
|---|---|---|---|---|---|---|
| Cu(I) salt (stoichiometric) | TMSCF3 | Air / O2 | DMF | 60 °C | Initial method, potential for diyne byproduct. | beilstein-journals.org |
| CuI (stoichiometric) | TMSCF3 (2 equiv.) | Air | DMF | Room Temp. | Improved efficiency at lower temperature. | beilstein-journals.orgscilit.com |
Generation and Utilization of (3,3,3-Trifluoroprop-1-yn-1-yl)lithium and Related Reagents
Organolithium reagents are powerful nucleophiles and bases that are central to many organic syntheses. wikipedia.org The generation of (3,3,3-Trifluoroprop-1-yn-1-yl)lithium provides a highly reactive intermediate capable of coupling with electrophilic pyridine derivatives to form the target compound.
This lithium acetylide can be generated from readily available precursors. One common method is the dehydrohalogenation of a suitable halo-propene. For instance, 2-bromo-3,3,3-trifluoroprop-1-ene (B72328) can be treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or n-butyllithium (BuLi) at low temperatures (e.g., -78 °C) to effect an elimination of HBr, followed by deprotonation of the resulting 3,3,3-trifluoropropyne to yield the lithium salt. google.comgoogle.com Alternatively, direct deprotonation of 3,3,3-trifluoropropyne with an organolithium base such as BuLi also affords the desired reagent. google.com The high acidity of the acetylenic proton in 3,3,3-trifluoropropyne facilitates this reaction.
Once generated, (3,3,3-Trifluoroprop-1-yn-1-yl)lithium can be used in various C-C bond-forming reactions. For the synthesis of this compound, this nucleophile can be reacted with an electrophilic pyridine, such as 2-halopyridine (e.g., 2-bromopyridine or 2-iodopyridine), typically in the presence of a palladium or copper catalyst in a Negishi or Sonogashira-type cross-coupling reaction. The lithium reagent can also undergo transmetalation with zinc halides to form the corresponding organozinc reagent, which may offer different reactivity and functional group tolerance in subsequent coupling reactions.
Radical Addition Reactions to Trifluoropropyne Precursors
Radical chemistry offers alternative pathways for the construction of complex molecules, often under mild conditions. The synthesis of this compound could potentially be achieved through radical-based methods, for example, by the addition of a pyridyl radical to a trifluoropropyne acceptor or vice versa.
A plausible mechanism involves the generation of a CF3 radical from a suitable precursor, such as trifluoromethanesulfonyl chloride (CF3SO2Cl). mdpi.com This radical can then add to an alkyne. While this specific application is less documented for the direct synthesis of the title compound, related radical difunctionalization reactions of alkynes are well-established. mdpi.com For instance, a process involving the simultaneous addition of a trifluoromethyl group and another functionality across a triple bond could be envisioned.
More relevantly, pyridine-boryl radicals have been shown to catalyze cycloaddition reactions, indicating the viability of radical processes involving pyridine rings. chemrxiv.orgchemrxiv.org A hypothetical route could involve the generation of a 2-pyridyl radical from a precursor like 2-bromopyridine, which could then be trapped by a trifluoromethylated alkyne species. The development of such radical coupling methods remains an active area of research.
Synthesis of Key Intermediates
Precursors to the Pyridine Ring
The synthesis of the target molecule relies on the availability of appropriately functionalized pyridine precursors. These are typically 2-substituted pyridines that can either act as electrophiles in coupling reactions or be converted into a nucleophilic species. Common strategies for synthesizing these precursors include:
Classical Condensation Reactions : Methods like the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia, can produce dihydropyridines that are subsequently oxidized to the corresponding pyridine. baranlab.org The Kröhnke pyridine synthesis is another versatile method using α-pyridinium methyl ketone salts. researchgate.netbaranlab.org
Functionalization of Pyridine N-oxides : Pyridine N-oxides can be activated towards nucleophilic attack. For example, treatment with Grignard reagents followed by elimination can introduce substituents at the 2-position. organic-chemistry.org
Cross-Coupling Reactions : Pre-existing substituted pyridines, such as halopyridines, are excellent substrates for transition-metal-catalyzed cross-coupling reactions like the Suzuki or Stille reaction. This allows for the modular construction of complex pyridine derivatives before the introduction of the trifluoropropynyl group. nih.gov For instance, a 2-halopyridine is a common electrophilic partner in Sonogashira couplings with terminal alkynes.
Precursors to the Trifluoroprop-1-yn-1-yl Group (e.g., 2-bromo-3,3,3-trifluoroprop-1-ene)
The trifluoropropynyl moiety is typically generated from stable, commercially available, or readily synthesized precursors. The most important of these is 2-bromo-3,3,3-trifluoroprop-1-ene.
Synthesis of 2-bromo-3,3,3-trifluoroprop-1-ene: This key intermediate is prepared via a two-step process starting from 3,3,3-trifluoropropene (B1201522). google.com
Bromination: 3,3,3-trifluoropropene is reacted with elemental bromine, often under illumination, to yield 1,2-dibromo-3,3,3-trifluoropropane.
Dehydrobromination: The resulting dibromide is treated with a base, such as an aqueous alkali solution (e.g., NaOH) in the presence of a phase-transfer catalyst, to eliminate one equivalent of HBr and form the desired 2-bromo-3,3,3-trifluoroprop-1-ene. google.com
This precursor is valuable because it can be used to generate 3,3,3-trifluoropropyne in situ through base-mediated dehydrobromination. researchgate.net It is also the starting material for forming α-(trifluoromethyl)vinyllithium upon treatment with an organolithium reagent. researchgate.net
Table 2: Properties of 2-bromo-3,3,3-trifluoroprop-1-ene
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1514-82-5 | sigmaaldrich.com |
| Molecular Formula | C3H2BrF3 | sigmaaldrich.com |
| Molecular Weight | 174.95 g/mol | sigmaaldrich.com |
| Boiling Point | 29-30 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.3550 | sigmaaldrich.com |
Chemo-, Regio-, and Stereoselective Synthesis Aspects
The successful synthesis of this compound requires careful control over selectivity, particularly when dealing with multifunctional molecules.
Chemoselectivity : In molecules containing multiple reactive sites, directing a reaction to the desired functional group is crucial. For example, when coupling a halopyridine that contains other functional groups (e.g., an ester or a nitro group), the choice of catalyst and reaction conditions is vital to ensure the coupling occurs selectively at the carbon-halogen bond. The differential reactivity of halogens (-I > -Br > -Cl) in palladium-catalyzed couplings can be exploited for the stepwise, chemoselective functionalization of polysubstituted pyridines. nih.gov
Regioselectivity : This is a key consideration when functionalizing the pyridine ring. Nucleophilic addition to 3-substituted pyridinium (B92312) salts often shows a strong preference for attack at the C2 position over the C6 position, providing a regioselective route to 2,3-disubstituted pyridines. nih.gov Similarly, in directed ortho-metalation, a directing group on the pyridine ring can guide a strong base to deprotonate a specific adjacent position, which can then be trapped with an electrophile.
Stereoselectivity : While the target molecule itself does not possess a stereocenter, stereoselectivity becomes important in the synthesis of its derivatives or during certain reaction mechanisms. For instance, the addition of reagents across an alkyne can lead to either E or Z isomers if the reaction proceeds to an alkene. The hydrofluorination of ynamides using HF/Pyridine has been shown to proceed with high chemo- and stereoselectivity to yield fluorinated enamides. researchgate.net Similarly, tandem fluorination-desulfonation sequences can produce monofluoroalkenes with excellent stereocontrol. rsc.org These principles are transferable to the synthesis of fluorinated analogues of the title compound.
Reactivity and Synthetic Transformations of 2 3,3,3 Trifluoroprop 1 Yn 1 Yl Pyridine
Reactions Involving the Terminal Alkyne
The electron-rich triple bond of the trifluoropropynyl group is a key site for reactivity, readily undergoing addition and cyclization reactions. scienceready.com.aubyjus.com The presence of the trifluoromethyl group significantly influences the regioselectivity and reactivity of these transformations.
The terminal alkyne of 2-(3,3,3-trifluoroprop-1-yn-1-yl)pyridine is a versatile partner in cycloaddition reactions, particularly in [3+2] annulations. These reactions provide efficient routes to five-membered heterocyclic rings. For instance, the reaction with azomethine ylides can lead to the formation of highly substituted pyrrolidine (B122466) derivatives. The regioselectivity of these reactions is often high, a factor that can be attributed to the electronic effects of the trifluoromethyl group. researchgate.net
"Click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), represents another important class of reactions for this compound. This reaction with organic azides yields stable 1,2,3-triazole rings. sigmaaldrich.com The resulting triazole-pyridine hybrids are of interest in medicinal chemistry and materials science. nih.govmdpi.com The reaction is known for its high efficiency, mild conditions, and broad functional group tolerance. sigmaaldrich.comnih.gov Ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) can also be employed, often leading to the complementary 1,5-disubstituted triazole isomer. mdpi.com
Table 1: Examples of Cycloaddition Reactions
| Reaction Type | Reactant | Catalyst | Product | Reference |
| [3+2] Annulation | Azomethine Ylide | - | Pyrrolidine Derivative | researchgate.net |
| CuAAC Click Chemistry | Organic Azide (B81097) | Cu(I) | 1,4-Disubstituted 1,2,3-Triazole | sigmaaldrich.com |
| RuAAC Click Chemistry | Organic Azide | Ru | 1,5-Disubstituted 1,2,3-Triazole | mdpi.com |
The terminal alkyne can undergo hydrometallation, which involves the addition of a metal hydride across the triple bond. This reaction is a powerful tool for the synthesis of vinylmetallic reagents, which can then be used in a variety of cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Related addition reactions include hydrogenation, halogenation, and hydrohalogenation. scienceready.com.aubyjus.com
Hydrogenation: In the presence of a suitable catalyst (e.g., platinum, palladium, or nickel), the alkyne can be fully or partially reduced. byjus.com Using a "poisoned" catalyst like Lindlar's catalyst allows for the selective reduction to the corresponding alkene. scribd.com
Halogenation: The addition of halogens such as bromine or chlorine across the triple bond can occur once or twice, depending on the stoichiometry, to yield dihaloalkenes or tetrahaloalkanes, respectively. byjus.comlibretexts.org The addition typically proceeds with anti-stereochemistry. libretexts.org
Hydrohalogenation: The addition of hydrogen halides (HX) also proceeds across the triple bond. scienceready.com.aulibretexts.org The regioselectivity of this addition is influenced by the electronic properties of the trifluoromethyl and pyridine (B92270) groups.
The proton on the terminal alkyne is weakly acidic and can be removed by a strong base to form a terminal acetylide. This acetylide anion is a potent nucleophile and can participate in a variety of reactions, allowing for the introduction of a wide range of functional groups at the terminal position. This is a common strategy for the elaboration of alkyne-containing molecules.
Transformations at the Pyridine Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom makes it a site for both oxidation and coordination to metal centers.
The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. arkat-usa.orgwikipedia.org This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide. arkat-usa.orgrsc.org
The formation of the N-oxide has a significant impact on the reactivity of the pyridine ring. youtube.com It activates the positions ortho and para to the nitrogen for nucleophilic attack. wikipedia.org This altered reactivity profile allows for functionalization of the pyridine ring that would be difficult to achieve with the parent pyridine. nih.gov For example, treatment of pyridine N-oxides with certain reagents can lead to the introduction of substituents at the 2- and 4-positions. wikipedia.org The N-oxide can also influence the reactivity of the side chain through electronic effects. researchgate.net
Table 2: Common Oxidizing Agents for Pyridine N-Oxidation
| Oxidizing Agent | Abbreviation | Reference |
| m-Chloroperoxybenzoic acid | m-CPBA | arkat-usa.org |
| Hydrogen Peroxide | H₂O₂ | arkat-usa.org |
The pyridine nitrogen atom possesses a lone pair of electrons that can be donated to a metal center, making this compound a potential ligand in coordination chemistry. openstax.org It can act as a monodentate ligand, binding to the metal through the nitrogen atom. The presence of other coordinating atoms in a molecule can lead to the formation of bidentate or polydentate ligands, resulting in chelate complexes. openstax.org
The electronic properties of the trifluoromethyl group and the alkyne can influence the coordination properties of the pyridine nitrogen. The coordination of the pyridine to a metal center can, in turn, affect the reactivity of both the pyridine ring and the alkyne side chain. The formation of metal complexes can be a strategy to modulate the reactivity of the organic ligand or to generate new catalysts with unique properties. nih.gov The coordination number and geometry of the resulting metal complex depend on the metal ion, the other ligands present, and the reaction conditions. openstax.orgcore.ac.uk
Reactivity of the Pyridine Ring System
The presence of the 2-(3,3,3-trifluoroprop-1-yn-1-yl) group significantly modifies the innate reactivity of the pyridine nucleus. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which influences its susceptibility to various chemical transformations. wikipedia.orgquimicaorganica.org The substituent at the C-2 position, featuring a π-system (alkyne) directly attached to a potent electron-withdrawing trifluoromethyl group, further depletes the ring of electron density.
Electrophilic Aromatic Substitution Pathways
Electrophilic aromatic substitution (SEAr) on pyridine is notably more difficult than on benzene. wikipedia.org The ring nitrogen's electronegativity deactivates the system towards electrophilic attack. quimicaorganica.org Furthermore, the reaction conditions for many SEAr processes, which are often strongly acidic, lead to the protonation of the pyridine nitrogen. This creates a pyridinium (B92312) cation, which is even more severely deactivated. wikipedia.orgyoutube.com Direct electrophilic substitution on pyridine is often considered nearly impossible, and when it does occur, it requires harsh conditions and proceeds with low yields, favoring substitution at the C-3 and C-5 positions. wikipedia.orgquimicaorganica.org
In the case of this compound, the deactivation is compounded. The trifluoropropynyl group is strongly electron-withdrawing, pulling electron density from the ring and making it exceptionally resistant to attack by electrophiles. Consequently, standard electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions are not expected to proceed under viable conditions. quimicaorganica.org
Conceptual Comparison of Reactivity in Electrophilic Aromatic Substitution
| Compound | Relative Reactivity toward EAS | Favored Position(s) | Governing Factors |
|---|---|---|---|
| Benzene | Baseline | N/A | Aromatic π-system. |
| Pyridine | Strongly Deactivated | C-3, C-5 | Electronegative N atom; formation of pyridinium ion in acidic media. wikipedia.orgquimicaorganica.org |
| This compound | Extremely Deactivated | Hypothetically C-3, C-5 | Electronegative N atom plus the strong electron-withdrawing effect of the 2-substituent. nih.gov |
Nucleophilic Aromatic Substitution (SNAr) on Pyridine
In contrast to its inertness toward electrophiles, the pyridine ring is activated for nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the C-2 or C-4 positions. wikipedia.orgyoutube.com The electronegative nitrogen atom can effectively stabilize the anionic Meisenheimer intermediate formed during the reaction, which is the rate-determining step. stackexchange.com Electron-withdrawing substituents further enhance the ring's electrophilicity and facilitate nucleophilic attack. wikipedia.orgnih.gov
For this compound, the molecule itself does not possess a leaving group for a standard SNAr reaction. However, if a derivative containing a leaving group (e.g., a halogen) at the C-4 or C-6 position were considered, the existing 2-(3,3,3-trifluoroprop-1-yn-1-yl) substituent would act as a powerful activating group. Its strong electron-withdrawing nature would significantly lower the energy of the anionic intermediate, thereby accelerating the rate of substitution. Such reactions are pivotal in the synthesis of highly functionalized pyridine derivatives. nih.govmdpi.com
C-H Activation and Functionalization
Direct C-H activation and functionalization of pyridines present a significant challenge in synthetic chemistry, primarily because the basic nitrogen atom tends to coordinate with the transition metal catalysts, hindering their catalytic activity. eurekaselect.com Despite this, various strategies have been developed to achieve regioselective C-H functionalization, including the temporary blocking of the nitrogen (e.g., as an N-oxide) or the use of specialized catalytic systems. eurekaselect.com
For this compound, the C-2 position is already substituted. The remaining C-H bonds at positions 3, 4, 5, and 6 have different reactivities:
C-6 Position: This position is ortho to the nitrogen and is electronically activated towards deprotonation and attack by organometallic reagents.
C-4 Position: This position is para to the nitrogen and is also electronically activated for nucleophilic attack or metalation. chemistryviews.org
C-3 and C-5 Positions: These positions are less electronically perturbed by the nitrogen atom relative to the ortho/para positions. However, methods for C-3 selective functionalization, such as trifluoromethylation via nucleophilic activation of the pyridine ring, have been developed. chemistryviews.orgchemrxiv.org
The strong electron-withdrawing effect of the 2-substituent would increase the acidity of all the ring protons, potentially facilitating metalation and subsequent functionalization. The regioselectivity would be dictated by a complex balance of electronic effects and the specific catalytic method employed.
Role of the Trifluoromethyl Group in Modulating Reactivity
The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal and materials chemistry, prized for its unique electronic and steric properties. nih.govresearchgate.net
Electronic Effects on Reaction Rates and Selectivity
The CF₃ group is one of the most powerful electron-withdrawing groups used in organic chemistry, exerting its influence primarily through a strong negative inductive (-I) effect. nih.gov This stems from the high electronegativity of the three fluorine atoms. mdpi.com
In this compound, this potent inductive effect is relayed through the alkyne's sp-hybridized carbons to the pyridine ring. The impact on reactivity is profound:
Reaction Rates: It drastically decreases the rate of electrophilic reactions while increasing the rate of nucleophilic reactions or those proceeding through anionic intermediates. nih.govwikipedia.org The C-F bond is exceptionally strong, rendering the CF₃ group highly stable to metabolic degradation. mdpi.com
Selectivity: The group's electronic pull enhances the electrophilicity of the entire heterocyclic system. This reinforces the natural tendency of the pyridine ring to react with nucleophiles at the C-4 and C-6 positions. It also increases the acidity of the ring's C-H bonds, which can influence the regioselectivity of metal-catalyzed C-H activation reactions.
Electronic Properties of the Trifluoromethyl Group and Their Consequences
| Property | Description | Impact on this compound |
|---|---|---|
| Strong Inductive Effect (-I) | Potent electron-withdrawing nature due to fluorine electronegativity. nih.gov | Strongly deactivates the pyridine ring for EAS; activates it for SNAr (with a leaving group) and C-H metalation. |
| Increased Lipophilicity | Enhances the molecule's ability to cross lipid membranes, though to a lesser extent than a trifluoromethoxy group. mdpi.com | Modifies physicochemical properties relevant to biological applications. |
| Metabolic Stability | The C-F bond has a high dissociation energy (approx. 485 kJ/mol), resisting metabolic cleavage. mdpi.com | Increases the stability of the molecule in biological systems. |
Impact on Conformation and Steric Hindrance
While electronically potent, the trifluoromethyl group has a relatively compact steric profile, with a van der Waals radius often compared to that of a chlorine atom. mdpi.comnih.gov In the specific geometry of this compound, the alkyne linker holds the CF₃ group in a linear fashion, projecting it away from the immediate vicinity of the pyridine ring.
However, the substituent as a whole presents considerable steric bulk that influences reactivity at adjacent positions:
C-3 Position: Access to the C-3 position is sterically hindered by the trifluoropropynyl group, which would disfavor the approach of bulky reagents at this site.
Nitrogen Lone Pair: The substituent at C-2 creates a sterically crowded environment around the nitrogen atom's lone pair of electrons. This can impede reactions that require coordination to the nitrogen, such as protonation, quaternization, or binding to a metal center. This steric shielding might, in some cases, prevent the catalyst deactivation that often plagues pyridine C-H activation reactions. eurekaselect.com
Advanced Characterization Techniques for Structural Elucidation and Mechanistic Studies
Spectroscopic Analysis for Structural Confirmation
Spectroscopic techniques are indispensable for confirming the molecular structure of 2-(3,3,3-Trifluoroprop-1-yn-1-yl)pyridine by probing the interactions of the molecule with electromagnetic radiation. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information about the connectivity, functional groups, and elemental composition of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each hydrogen, carbon, and fluorine atom.
¹H NMR: The proton NMR spectrum would confirm the presence and connectivity of the pyridine (B92270) ring protons. Four distinct signals in the aromatic region (typically δ 7.0-8.7 ppm) would be expected. The proton at the 6-position (adjacent to the nitrogen) would likely appear at the most downfield chemical shift due to the deshielding effect of the nitrogen atom. Spin-spin coupling patterns (doublets, triplets, or doublet of doublets) would reveal the adjacency of the protons on the ring.
¹³C NMR: The carbon NMR spectrum would show eight distinct signals, corresponding to the five carbons of the pyridine ring and the three carbons of the trifluoropropynyl side chain. The carbons of the alkyne (C≡C) would appear in the characteristic range of δ 65-90 ppm. The trifluoromethyl (CF₃) carbon would be identifiable by a quartet due to coupling with the three fluorine atoms, appearing at approximately δ 115 ppm (q, J = 257.8 Hz) as seen in similar structures. The pyridine carbons would resonate in the δ 120-150 ppm region.
¹⁹F NMR: The fluorine NMR spectrum is particularly simple for the CF₃ group, which would exhibit a single sharp signal. Based on analogous compounds, this signal is expected in the region of δ -50 to -65 ppm. For instance, the related compound 2-methoxy-5-(3,3,3-trifluoroprop-1-yn-1-yl)pyridine shows a ¹⁹F NMR signal at δ -49.82 ppm.
| Nucleus | Expected Chemical Shift (δ, ppm) | Key Features and Rationale |
|---|---|---|
| ¹H | ~8.6 (H6), ~7.8 (H4), ~7.5 (H3), ~7.3 (H5) | Four distinct signals in the aromatic region, with H6 being the most deshielded. Coupling patterns would confirm positions. |
| ¹³C | ~150 (C6), ~142 (C2), ~137 (C4), ~128 (C3), ~123 (C5), ~115 (CF₃), ~84 (C≡C-CF₃), ~77 (C≡C-Py) | Signals for pyridine ring carbons, two distinct alkyne carbons, and a characteristic quartet for the CF₃ carbon. |
| ¹⁹F | -50 to -65 | A single, sharp signal corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key vibrational modes would be associated with the pyridine ring, the carbon-carbon triple bond, and the carbon-fluorine bonds.
The characteristic absorption for the C≡C triple bond stretch is expected in the range of 2100-2260 cm⁻¹. In similar trifluoromethylated alkynes, this peak is often observed around 2250 cm⁻¹. The strong C-F stretching vibrations of the CF₃ group typically appear as intense bands in the 1100-1300 cm⁻¹ region. Vibrations corresponding to the C=C and C=N bonds of the pyridine ring would be found in the 1400-1600 cm⁻¹ region.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|
| C≡C (Alkyne) | 2250 - 2260 | Stretching |
| C-F (Trifluoromethyl) | 1100 - 1300 | Stretching (multiple strong bands) |
| C=N, C=C (Pyridine Ring) | 1400 - 1600 | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
Mass Spectrometry (MS) (HRMS)
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can measure mass with very high accuracy.
For this compound (C₈H₄F₃N), the calculated exact mass of the molecular ion [M]⁺ is 171.0296 g/mol . An HRMS experiment, typically using techniques like electrospray ionization (ESI) or electron ionization (EI), would aim to find an ion with a mass-to-charge ratio that matches this calculated value to within a few parts per million (ppm), thus confirming the elemental formula. The fragmentation pattern observed in the mass spectrum would also provide structural information, likely showing the loss of the CF₃ group or fragmentation of the pyridine ring.
Diffraction Methods for Solid-State Structure Determination
While spectroscopic methods elucidate the structure of molecules in a fluid phase (solution or gas), diffraction techniques are used to determine the precise arrangement of atoms in a crystalline solid.
X-ray Crystallography
Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule. This technique involves diffracting X-rays off a single, well-ordered crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.
Although a crystal structure for this compound has not been reported in the searched literature, this analysis would definitively confirm its connectivity and provide insight into its conformation and intermolecular interactions (e.g., π-stacking of the pyridine rings) in the solid state.
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline (powder) sample. Instead of a single diffraction pattern, PXRD produces a diffractogram which is a plot of diffraction intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline solid.
PXRD is primarily used for:
Phase Identification: Comparing the experimental diffractogram to databases of known materials to identify the crystalline phase.
Purity Analysis: Detecting the presence of crystalline impurities.
Lattice Parameter Refinement: Determining the dimensions of the unit cell of a crystal structure.
For this compound, a PXRD pattern would be unique to its specific crystalline form and could be used for quality control and to study polymorphism (the ability of a solid to exist in multiple crystalline forms). As with single-crystal X-ray crystallography, no PXRD data for the title compound is currently available in the surveyed literature.
Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigations specifically focused on the chemical compound This compound are not present in the public domain. As a result, an article adhering to the requested structure and content inclusions, which requires detailed research findings, cannot be generated at this time.
The user's request specified a detailed exploration of advanced characterization techniques for this particular compound, including:
Density Functional Theory (DFT) Calculations:
Electronic Structure Analysis
Reaction Pathway Elucidation and Transition State Analysis
Molecular Dynamics Simulations
Conformational Analysis
While computational chemistry studies, including DFT, molecular dynamics, and conformational analyses, are frequently performed on various pyridine derivatives, trifluoromethylated compounds, and alkynes, no specific research applying these methods to the structural elucidation and mechanistic studies of this compound could be identified. The synthesis and reactivity of related structures have been explored, but in-depth computational analyses as outlined in the request are not available.
Therefore, to maintain scientific accuracy and adhere strictly to the provided instructions of using sourced, specific research findings, the requested article cannot be produced.
Applications of 2 3,3,3 Trifluoroprop 1 Yn 1 Yl Pyridine in Contemporary Research
As a Building Block in Complex Molecule Synthesis
The dual functionality of the pyridine (B92270) ring and the trifluoromethylated alkyne in 2-(3,3,3-trifluoroprop-1-yn-1-yl)pyridine makes it a versatile building block for creating intricate molecular architectures.
Research has prominently featured this compound in the synthesis of trifluoromethyl-substituted indolizine (B1195054) derivatives. Indolizines are a class of nitrogen-containing heterocyclic compounds with significant biological activities, making their synthesis a key area of research.
The primary method employed is a 1,3-dipolar cycloaddition reaction. This reaction occurs between a pyridinium (B92312) ylide (generated in situ from a corresponding pyridinium salt) and the activated alkyne of this compound. The trifluoromethyl group (-CF3) acts as a strong electron-withdrawing group, which activates the alkyne, facilitating the cycloaddition under mild conditions. mdpi.comnih.gov The resulting dihydroindolizine intermediate spontaneously aromatizes, often through air oxidation, to yield the stable trifluoromethyl-substituted indolizine core. mdpi.com This methodology allows for the creation of a library of indolizine derivatives by varying the substituents on the pyridinium ylide precursor. researchgate.net
Table 1: Synthesis of Trifluoromethyl-Substituted Indolizines
| Pyridinium Salt Precursor | Alkyne | Base/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| N-phenacylpyridinium Bromide | This compound | Triethylamine, Reflux | Ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate | Good | researchgate.net |
This table is illustrative, based on general procedures for indolizine synthesis. Specific yields for reactions with this compound would be detailed in specific experimental papers.
The indolizine ring system formed from this compound serves as a scaffold that can be further functionalized. The presence of the trifluoromethyl group often enhances the metabolic stability and lipophilicity of the final molecule, which are desirable properties in medicinal chemistry. mdpi.com The initial synthesis provides a core structure onto which other functional groups can be added, leading to poly-functionalized molecules with potential applications in drug discovery and material science. nih.govacs.org The strategic placement of the trifluoromethyl group on the scaffold is a direct result of using this specific building block.
Design and Synthesis of Ligands for Catalysis
While direct, extensive research on this compound as a ligand is not widely documented, its structural motifs—a pyridine ring and an alkyne—are staples in ligand design for transition metal catalysis.
Pyridine-based ligands are fundamental in coordination chemistry and catalysis due to their electronic properties and ability to stabilize transition metals in various oxidation states. The nitrogen atom of the pyridine ring acts as a sigma-donor, forming stable complexes with metals like palladium, rhodium, iridium, and copper. The attached alkyne group can also participate in coordination or be used as a reactive handle for further ligand modification. The trifluoromethyl group on the alkyne can significantly influence the electronic properties of the metal center by withdrawing electron density, thereby modulating the catalyst's reactivity and selectivity.
The development of chiral versions of pyridine-alkyne ligands is a crucial area in asymmetric catalysis, aiming to produce enantiomerically pure compounds. While not specifically documented for this compound itself, the general strategy involves introducing a chiral center elsewhere in the molecule or creating planar chirality. Such chiral ligands are essential for reactions like asymmetric hydrogenation, hydrosilylation, and cross-coupling reactions, where precise control of stereochemistry is required. The principles of designing such ligands often rely on the foundational pyridine structure that this compound provides.
Applications in Material Science Research
The incorporation of fluorinated groups, particularly the trifluoromethyl group, into organic molecules is a well-established strategy in material science to tune material properties. The presence of the -CF3 group can enhance thermal stability, influence crystalline packing, and create materials with unique electronic and optical properties, such as those found in liquid crystals and organic light-emitting diodes (OLEDs). The rigid, conjugated structure of heterocycles derived from this compound makes them potential candidates for advanced functional materials. The high electronegativity and hydrophobicity of the trifluoromethyl group can lead to materials with low surface energy and specific self-assembly characteristics.
Precursors for Advanced Organic Materials
The presence of the alkynyl linker in this compound provides a rigid and linear scaffold that is highly desirable for the construction of well-defined molecular architectures. This linearity is crucial for creating materials with specific optical and electronic properties. The combination of the trifluoromethylated alkyne and the pyridine ring in one molecule makes it a promising precursor for a variety of advanced organic materials.
One of the key reactions for utilizing such alkynylpyridines is the Sonogashira cross-coupling reaction. wikipedia.orglibretexts.orgorganic-chemistry.org This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, providing a powerful tool for the synthesis of complex conjugated systems. wikipedia.orgnih.gov For instance, this compound could be coupled with various aromatic or heteroaromatic halides to generate a wide range of extended π-conjugated molecules with potential applications in organic electronics.
Furthermore, the alkyne functionality can participate in various cycloaddition reactions, such as the Diels-Alder reaction acs.orgrsc.org and 1,3-dipolar cycloadditions, researchgate.netcore.ac.ukmdpi.com to construct complex polycyclic and heterocyclic systems. These reactions open up avenues for the synthesis of novel three-dimensional molecular scaffolds with tailored properties. The trifluoromethyl group in these structures would be expected to enhance their thermal and chemical stability, as well as modify their electronic characteristics.
Below is a table summarizing potential synthetic routes for advanced organic materials starting from this compound.
| Reaction Type | Reactant | Catalyst/Reagent | Product Type | Potential Application |
| Sonogashira Coupling | Aryl/Vinyl Halide | Palladium catalyst, Copper co-catalyst, Base | Extended π-conjugated systems | Organic electronics, photovoltaics |
| Diels-Alder Cycloaddition | Diene | Heat or Lewis Acid | Functionalized barrelenes and arenes | Ligands, fluorescent materials |
| 1,3-Dipolar Cycloaddition | Azides, Nitrones | Metal catalyst or thermal | Highly substituted heterocycles | Pharmaceuticals, functional dyes |
| Click Chemistry | Azide-functionalized molecules | Copper(I) catalyst | Triazole-containing materials | Bioconjugation, materials science |
Incorporation into Conjugated Polymer Systems
Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and multiple bonds, which results in a delocalized π-electron system. researchgate.net This electronic structure is responsible for their unique optical and electrical properties, making them suitable for a wide range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. researchgate.net
The incorporation of fluorinated groups, such as the trifluoromethyl group, into conjugated polymers is a well-established strategy to tune their properties. mdpi.compageplace.de Fluorination can enhance the solubility, thermal stability, and oxidative resistance of the polymers. mdpi.com Moreover, the strong electron-withdrawing nature of the CF3 group can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the polymer, which is beneficial for improving the efficiency and stability of electronic devices. numberanalytics.commdpi.com
The pyridine moiety is also a common building block in conjugated polymers. Its nitrogen atom can act as a coordination site for metal ions, enabling the formation of metallo-supramolecular polymers or providing a handle for post-polymerization modification. Furthermore, the pyridine ring can influence the polymer's electronic properties and solid-state packing.
This compound represents a promising monomer for the synthesis of novel conjugated polymers. Through polymerization reactions that involve the alkyne group, such as Glaser coupling or alkyne metathesis, polymers with a poly(phenylene ethynylene) (PPE) type backbone could be synthesized. The resulting polymers would feature a regular arrangement of trifluoromethylated pyridine units along the polymer chain.
The properties of such polymers could be further tailored by copolymerization with other monomers. For instance, copolymerization with electron-rich monomers could lead to donor-acceptor type polymers with tunable band gaps, which are highly desirable for photovoltaic applications.
The table below outlines the potential impact of incorporating this compound into conjugated polymer systems.
| Property | Effect of this compound Incorporation |
| Solubility | The trifluoromethyl group may enhance solubility in organic solvents. |
| Thermal Stability | The strong C-F bonds are expected to increase the thermal stability of the polymer. mdpi.com |
| Electronic Properties | The electron-withdrawing CF3 group can lower HOMO/LUMO energy levels, potentially improving device performance and stability. numberanalytics.com |
| Morphology | The rigid and linear nature of the monomer can influence the polymer's packing and morphology in the solid state. |
| Functionality | The pyridine nitrogen provides a site for coordination with metals or for post-functionalization. |
Research in Agrochemicals and Functional Materials
The unique combination of a trifluoromethyl group and a pyridine ring in this compound also makes it a molecule of interest in the fields of agrochemicals and functional materials.
As a Synthetic Intermediate for Novel Agrochemicals
Trifluoromethylpyridine (TFMP) derivatives are a significant class of compounds in the agrochemical industry. nih.govjst.go.jpjst.go.jpjst.go.jpnih.gov The introduction of a trifluoromethyl group into a pyridine ring can dramatically enhance the biological activity of the molecule. nih.govresearchgate.net Many commercially successful pesticides, including herbicides, insecticides, and fungicides, contain the TFMP scaffold. nih.govjst.go.jp
The synthesis of these agrochemicals often relies on the use of key trifluoromethylpyridine intermediates. nih.govnbinno.com These intermediates are then further elaborated through various chemical transformations to arrive at the final active ingredient. While direct research on the use of this compound as an agrochemical intermediate is not widely published, its structure suggests several potential synthetic pathways to novel agrochemicals.
The alkyne functionality can be a versatile handle for introducing other functional groups or for constructing more complex molecular architectures. For example, the alkyne could be reduced to the corresponding alkene or alkane, or it could undergo hydration to form a ketone. These transformations would lead to a variety of trifluoromethylpyridine derivatives that could be screened for biological activity.
Furthermore, the alkyne can participate in cycloaddition reactions to form heterocyclic rings, which are common motifs in agrochemicals. For instance, a [3+2] cycloaddition with an azide (B81097) would yield a triazole-substituted trifluoromethylpyridine, a class of compounds known for their fungicidal activity.
The table below presents a hypothetical derivatization of this compound to generate potential agrochemical candidates.
| Reaction on Alkyne | Reagent | Resulting Functional Group | Potential Agrochemical Class |
| Hydrogenation | H2, Pd/C | Alkane | Herbicide, Insecticide |
| Partial Hydrogenation | H2, Lindlar's catalyst | (Z)-Alkene | Plant growth regulator |
| Hydration | H2O, H2SO4, HgSO4 | Ketone | Herbicide, Fungicide |
| [3+2] Cycloaddition | Organic Azide | Triazole | Fungicide |
| Hydroamination | Amine, Catalyst | Enamine/Imine | Insecticide |
Exploration in the Development of New Functional Materials
The development of new functional materials is a constantly evolving field, driven by the need for materials with specific properties for a wide range of applications, from electronics to catalysis and sensing. numberanalytics.commdpi.com Fluorinated organic compounds are playing an increasingly important role in this area due to the unique properties conferred by the fluorine atoms. numberanalytics.com
This compound, with its combination of a fluorinated group, a rigid linker, and a coordinating pyridine unit, is a promising candidate for the design of new functional materials. The trifluoromethyl group can enhance properties such as thermal stability, chemical resistance, and hydrophobicity. mdpi.com
Furthermore, the alkyne functionality can be used to anchor the molecule to surfaces or to incorporate it into larger supramolecular assemblies. For example, it could be used to functionalize nanoparticles or to create self-assembled monolayers on various substrates.
The potential applications of this compound in functional materials are summarized in the table below.
| Material Type | Role of this compound | Key Features | Potential Application |
| Metal-Organic Frameworks (MOFs) | Ligand | Coordination via pyridine nitrogen, tunable porosity | Gas storage, catalysis, sensing |
| Coordination Polymers | Ligand | Formation of 1D, 2D, or 3D networks with metal ions | Luminescent materials, magnetic materials |
| Self-Assembled Monolayers (SAMs) | Anchor | Covalent attachment to surfaces via the alkyne group | Surface modification, molecular electronics |
| Functional Dyes | Chromophore | Extended conjugation through derivatization | Sensing, imaging |
Future Directions and Research Perspectives
Development of Novel Synthetic Routes with Enhanced Sustainability
The chemical industry's increasing focus on green chemistry principles provides a compelling reason to develop more environmentally benign methods for synthesizing 2-(3,3,3-trifluoroprop-1-yn-1-yl)pyridine. cas.cn Traditional synthetic methods often rely on harsh conditions or hazardous reagents. Future research should prioritize the development of sustainable alternatives.
Key areas of focus include:
Photoredox Catalysis : Utilizing visible light as a renewable energy source to drive the trifluoromethylation of alkynes or the coupling of the pyridine (B92270) and trifluoropropynyl moieties is a promising green approach. nih.govacs.org This method can replace energy-intensive thermal processes and often proceeds under mild conditions. rsc.org Studies have demonstrated the use of photoredox catalysis for the efficient synthesis of various trifluoromethylated alkynes and alkenes. nih.govacs.org
Advanced Catalytic Systems : The exploration of earth-abundant metal catalysts (e.g., copper, iron) can reduce the reliance on expensive and rare precious metals like palladium. organic-chemistry.org Furthermore, developing recyclable catalysts, such as cobalt nanoparticles immobilized on magnetic hydrotalcite, offers a path to simplified product purification and reduced catalyst waste in pyridine synthesis. orgchemres.org
Solvent-Free and Alternative Solvent Reactions : Conducting reactions under solvent-free conditions, potentially with microwave assistance, can drastically reduce the generation of volatile organic compound waste. researchgate.net Where solvents are necessary, the use of greener alternatives like water or bio-derived solvents should be investigated.
Utilization of Waste Feedstocks : Innovative methods that utilize industrial byproducts as starting materials are highly desirable. For instance, a fluoroform-derived CuCF3 reagent, prepared from the inexpensive industrial waste product fluoroform (CF3H), has been shown to be effective for the trifluoromethylation of alkynes. organic-chemistry.org
Exploration of Bioisosteric Replacements and Analog Design
Bioisosteric replacement is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's physicochemical and biological properties. sci-hub.se The structure of this compound offers multiple sites for such modifications to create novel analogs with potentially enhanced activity, selectivity, or metabolic stability.
Trifluoromethyl Group Analogs : The trifluoromethyl (CF3) group is a well-established bioisostere for methyl and nitro groups, but its properties can be further modulated. acs.orgresearchgate.net Exploring its replacement with other fluorinated or non-fluorinated groups can yield valuable structure-activity relationship (SAR) insights. nih.govresearchgate.net
Table 1: Comparison of the Trifluoromethyl Group and Potential Bioisosteres
| Group | Relative Lipophilicity | Hydrogen Bond Ability | Electronic Effect | Key Feature |
|---|---|---|---|---|
| Trifluoromethyl (-CF3) | High | Acceptor (weak) | Strongly electron-withdrawing | Metabolic stability, blocks oxidation. researchgate.net |
| Difluoromethyl (-CF2H) | Moderate | Donor (weak) | Electron-withdrawing | Can act as a hydrogen bond donor, offering unique interactions. sci-hub.se |
| Pentafluorosulfanyl (-SF5) | Very High | None | Strongly electron-withdrawing | Larger and more lipophilic than -CF3, but can sometimes reduce activity. nih.gov |
| Nitro (-NO2) | Low | Acceptor | Strongly electron-withdrawing | Can be a bioisosteric replacement, but often has different metabolic liabilities. acs.org |
| Methyl (-CH3) | Moderate | None | Electron-donating | Classic replacement to probe the effect of fluorine substitution. |
Pyridine Ring Analogs : The pyridine ring itself is a versatile scaffold but can be modified. researchgate.net A notable strategy involves its replacement with bioisosteres that mimic its electronic and steric properties. For example, research has shown that a 2-difluoromethylpyridine can serve as an effective bioisosteric replacement for a pyridine-N-oxide, which could open new avenues for analog design. rsc.org The position of the nitrogen atom could also be altered (e.g., to pyrimidine (B1678525) or pyrazine) to probe interactions with biological targets.
Advanced Mechanistic Studies using In Situ Spectroscopic Techniques
A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and discovering new transformations. While many studies propose reaction pathways, future work should focus on using advanced in situ spectroscopic techniques to directly observe reactive intermediates and transition states.
Proposed research includes:
Time-Resolved NMR and IR Spectroscopy : These techniques can be applied to monitor the progress of the synthesis of this compound in real-time. For instance, in a Sonogashira coupling reaction, one could track the consumption of starting materials and the formation of key intermediates.
Probing Catalytic Cycles : In photoredox-catalyzed syntheses, in situ UV-Vis or fluorescence spectroscopy can provide insight into the electronic states of the photocatalyst (e.g., Ir(III) vs. Ir(IV) states) and the formation of photoactive electron donor-acceptor (EDA) complexes. acs.orgnih.gov
Identifying Intermediates : Mechanistic studies on pyridine functionalization have revealed the formation of intermediates like N-silyl enamines. researchgate.net In situ NMR could be used to confirm the existence and study the reactivity of such species in novel synthetic routes toward the title compound. chemrxiv.org
Integration with Machine Learning for Accelerated Discovery
Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by enabling rapid prediction and optimization. youtube.com Integrating these tools into the research pipeline for this compound can significantly accelerate the discovery of new syntheses and analogs. biorxiv.org
Future applications include:
Reaction Optimization : ML algorithms can be trained on experimental data to build models that predict reaction outcomes (e.g., yield, selectivity) based on a wide array of variables (solvent, catalyst, temperature, concentration). ucla.edu This approach can efficiently navigate complex reaction spaces to find optimal conditions, saving time and resources compared to traditional trial-and-error methods. youtube.com
Generative Modeling for Analog Design : Generative AI models can be designed to create novel molecular structures in silico. youtube.comyoutube.com By training these models on libraries of known bioactive pyridine derivatives, they can propose new analogs of this compound that are optimized for desired properties like target binding affinity or improved solubility.
Automated Synthesis : The combination of ML for reaction planning and laboratory automation (robotics) can create autonomous platforms for chemical synthesis. youtube.com Such systems could execute the synthesis of a library of analogs, gather data, and use ML to decide the next set of experiments in a closed loop, dramatically accelerating the design-make-test-analyze cycle.
Expansion into Emerging Fields of Chemical Science
The unique structural features of this compound make it a candidate for application in several emerging scientific fields beyond its traditional roles.
Materials Science : Fluorinated polymers and materials often exhibit unique thermal stability, chemical resistance, and electronic properties. Perfluoropyridine, for example, is used as a building block for advanced fluoropolymers. mdpi.com The title compound, with its polymerizable alkyne handle and fluorinated pyridine unit, could serve as a valuable monomer for creating novel functional materials, such as specialized coatings, membranes, or electronic components.
Chemical Biology : The pyridine scaffold is present in a vast number of biologically active compounds and approved drugs. mdpi.com Analogs of this compound could be developed as chemical probes. The alkyne group can be used for "click" chemistry reactions, allowing the molecule to be attached to reporter tags (like fluorescent dyes) or affinity matrices to identify and study its biological targets within cells.
Photoredox Catalysis Development : As discussed, trifluoromethylated alkynes are valuable substrates in the rapidly expanding field of visible-light photoredox catalysis. nih.govacs.org The compound itself can serve as a benchmark substrate to test and develop new catalytic methods for C-C and C-heteroatom bond formation, furthering the capabilities of modern synthetic chemistry.
Q & A
What synthetic methodologies are most effective for preparing 2-(3,3,3-Trifluoroprop-1-yn-1-yl)pyridine?
Level : Basic
Answer :
The synthesis typically involves Sonogashira coupling between a halogenated pyridine derivative (e.g., 2-bromopyridine) and 3,3,3-trifluoropropyne. Key steps include:
Catalyst selection : Palladium(II) catalysts (e.g., Pd(PPh₃)₄) with copper(I) iodide as a co-catalyst.
Solvent optimization : Use of polar aprotic solvents like DMF or THF under inert conditions.
Purification : Column chromatography or recrystallization to isolate the product .
How can conflicting NMR data for trifluoromethylated pyridines be systematically resolved?
Level : Advanced
Answer :
Discrepancies in or NMR signals may arise from solvent effects, impurities, or dynamic processes. Strategies include:
- Deuterated solvent standardization : Ensure consistent solvent use (e.g., CDCl₃ vs. DMSO-d₆).
- Variable-temperature NMR : Identify conformational changes or rotational barriers.
- Computational validation : Compare experimental shifts with DFT-predicted values (e.g., B3LYP/6-31G*) .
Which spectroscopic techniques are critical for characterizing this compound?
Level : Basic
Answer :
- NMR : Confirms trifluoromethyl group integrity (δ ~ -60 to -70 ppm).
- IR spectroscopy : Detects alkyne C≡C stretches (~2100 cm⁻¹) and pyridine ring vibrations.
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion) .
What strategies improve yield in Sonogashira couplings for trifluoromethylated alkynes?
Level : Advanced
Answer :
- Catalyst loading optimization : Reduce Pd(II) to 0.5–2 mol% to minimize side reactions.
- Additives : Use tetrabutylammonium fluoride (TBAF) to enhance alkyne reactivity.
- Microwave-assisted synthesis : Shorten reaction time and improve regioselectivity .
How does the trifluoromethyl group influence electrophilic aromatic substitution (EAS) in pyridine derivatives?
Level : Advanced
Answer :
The electron-withdrawing trifluoromethyl group:
- Deactivates the pyridine ring , reducing EAS reactivity.
- Directs electrophiles to the meta position relative to the substituent.
- Enhances stability of intermediates through inductive effects. Computational studies (e.g., NBO analysis) can quantify these effects .
What in vitro assays are suitable for evaluating the biological activity of this compound?
Level : Basic
Answer :
- Enzyme inhibition assays : Target kinases or proteases using fluorogenic substrates.
- Cytotoxicity screening : MTT or resazurin assays in cancer cell lines (e.g., HeLa).
- Receptor binding studies : Radioligand displacement assays for GPCRs .
How can researchers address discrepancies in reported biological activity data?
Level : Advanced
Answer :
- Purity validation : Ensure >95% purity via HPLC with UV/ELSD detection.
- Assay standardization : Use identical cell lines (e.g., HEK293 vs. CHO) and incubation times.
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets across studies .
What computational tools predict the regioselectivity of cross-coupling reactions?
Level : Advanced
Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
